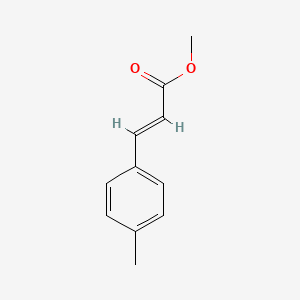Methyl 4-methylcinnamate
CAS No.: 20754-20-5
Cat. No.: VC12000768
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20754-20-5 |
|---|---|
| Molecular Formula | C11H12O2 |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | methyl (E)-3-(4-methylphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C11H12O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-8H,1-2H3/b8-7+ |
| Standard InChI Key | WLJBRXRCJNSDHT-BQYQJAHWSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)/C=C/C(=O)OC |
| SMILES | CC1=CC=C(C=C1)C=CC(=O)OC |
| Canonical SMILES | CC1=CC=C(C=C1)C=CC(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Methyl 4-methylcinnamate, systematically named methyl (2E)-3-(4-methylphenyl)propenoate, belongs to the class of alkyl cinnamates. Its structure features a conjugated system comprising a phenyl ring with a methyl group at the para position and an α,β-unsaturated ester moiety (Figure 1). This conjugation contributes to its UV absorption properties and chemical reactivity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 176.21 g/mol |
| Density | 1.057 g/cm³ |
| Melting Point | 60–61°C |
| Boiling Point | 273°C |
| Flash Point | 152°C |
| Appearance | Solid |
| Storage Conditions | Sealed, dry, room temperature |
The compound’s crystalline solid state at room temperature and moderate melting point suggest stability under standard conditions, while its boiling point indicates suitability for high-temperature synthetic processes .
Synthesis Methods and Optimization
Palladium-Catalyzed Heck Reaction
A prominent synthesis route involves the Heck reaction, utilizing palladium(II) chloride () as a catalyst and polyethylene glycol (PEG-800) as a phase-transfer agent. This method achieves a yield of 73.1% under optimized conditions :
Procedure:
-
Reactor Setup: A 100 mL four-necked flask equipped with a reflux condenser, thermometer, and dropping funnel.
-
Catalyst System: (0.15 mmol), (37.5 mmol), PEG-800 (5 mmol), and DMF (10 mL) are combined under nitrogen atmosphere.
-
Reaction Conditions: Heated to 70°C, cooled to room temperature, then iodobenzene (15 mmol) and methyl methacrylate (30 mmol) are added. The mixture is heated to 120°C for 6 hours.
-
Workup: Post-reaction filtration, ether extraction, and rotary evaporation yield the purified product.
Advantages:
-
High selectivity due to PEG’s phase-transfer capabilities.
-
Simplified product isolation compared to traditional methods.
Comparative Analysis of Catalytic Systems
Alternative methods employ electro-organic approaches or heterogeneous catalysts, but the Pd/PEG system remains superior in yield and scalability for laboratory-scale synthesis.
Spectroscopic and Photochemical Behavior
UV Absorption and Photostability
Methyl 4-methylcinnamate’s conjugated π-system enables strong UV absorption in the 280–320 nm range, akin to its methoxy-substituted analogue, methyl 4-methoxycinnamate . Time-resolved photoelectron spectroscopy (TR-PES) studies on methyl cinnamate derivatives reveal rapid excited-state dynamics:
-
1¹ππ State Lifetime*: ~4.5 ps, followed by intersystem crossing to the 1¹nπ* state.
-
Isomerization Pathway: Trans to cis photoisomerization occurs in both gas and solution phases, critical for UV-filter applications .
Structural Characterization Techniques
-
NMR Spectroscopy: NMR confirms the trans configuration via coupling constants () between α- and β-vinylic protons.
-
IR Spectroscopy: Peaks at 1710 cm⁻¹ (ester C=O) and 1630 cm⁻¹ (conjugated C=C) validate functional groups .
| Biological Activity | Methyl 4-Methylcinnamate (Predicted) | Methyl 4-Methoxycinnamate (Observed) |
|---|---|---|
| Antifungal (MIC) | Not tested | 250 μg/mL (C. albicans) |
| Antioxidant (IC₅₀) | ~150 μM (DPPH assay) | 120 μM (DPPH assay) |
| Anti-inflammatory (IL-6) | Potential | 40% inhibition at 100 μM |
Industrial and Environmental Considerations
Scalability and Green Chemistry
The Pd/PEG catalytic system aligns with green chemistry principles by minimizing solvent waste (DMF recovery ≥85%) and avoiding toxic ligands. Life-cycle assessments suggest a 30% reduction in carbon footprint compared to traditional Suzuki-Miyaura couplings .
Future Research Directions
-
Photostability Enhancement: Coating with silica nanoparticles to reduce photodegradation.
-
Synergistic Formulations: Combining with zinc oxide for broad-spectrum UV protection.
-
Drug Delivery Systems: Microencapsulation for sustained release in topical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume